N-Boc-1-(iodomethyl)cyclopropanamine
Description
Properties
Molecular Formula |
C9H16INO2 |
|---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
tert-butyl N-[1-(iodomethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H16INO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) |
InChI Key |
OUSOUAPLKCOLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CI |
Origin of Product |
United States |
Preparation Methods
Iodomethylcyclopropane Precursor Synthesis
Cyclopropanation of allylamine derivatives via the Simmons–Smith reaction is a common approach to generate iodomethylcyclopropanes. For example, treatment of allylamine with diiodomethane and a zinc-copper couple under controlled conditions yields 1-(iodomethyl)cyclopropanamine. However, this method requires anhydrous conditions to prevent hydrolysis of the zinc-carbenoid intermediate.
Boc Protection of the Primary Amine
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. A solvent-free protocol adapted from RSC procedures demonstrates high efficiency:
-
Substrate Activation : 1-(Iodomethyl)cyclopropanamine (1.0 equiv) is mixed with Boc anhydride (1.1 equiv) and imidazole (1.2 equiv).
-
Reaction Conditions : The exothermic reaction initiates at room temperature, with completion achieved by heating to 80°C under reduced pressure (15–30 min).
-
Workup : Volatile byproducts (e.g., CO₂, tert-butanol) are evaporated, and the crude product is recrystallized from heptane, yielding this compound in >90% purity.
Optimization of Boc Protection Conditions
Solvent and Base Screening
Comparative studies reveal solvent-free conditions outperform traditional solvents like THF or DCM in minimizing side reactions (Table 1). Imidazole proves superior to DMAP or triethylamine due to its dual role as a base and nucleophilic catalyst.
Table 1: Solvent and Base Effects on Boc Protection Yield
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Solvent-free | Imidazole | 80 | 92 |
| 2 | THF | Imidazole | 60 | 85 |
| 3 | DCM | DMAP | 25 | 78 |
Thermal Stability in Continuous Flow Systems
Recent advances in continuous flow chemistry enable Boc protection at elevated temperatures (150–230°C) without decomposition. A stainless steel coil reactor (SCR) with back-pressure regulation allows rapid heat transfer and prevents iodine loss via sublimation. For instance, a 30-minute residence time at 230°C in methanol achieves full Boc deprotection of analogous substrates, suggesting compatibility with iodomethyl groups under controlled conditions.
Challenges in Iodine Retention and Functional Group Compatibility
Competing Elimination Reactions
The iodomethyl group’s susceptibility to β-elimination necessitates careful temperature control. At >100°C, traces of HI (generated from residual moisture) catalyze cyclopropane ring opening, forming allylic iodide byproducts. This is mitigated by:
Telescoped Deprotection-Functionalization Sequences
Selective Boc removal in the presence of iodomethyl groups is achievable via thermal flow systems. For example, a two-step sequence involving:
-
Thermal Deprotection : Heating this compound at 230°C in methanol (residence time: 45 min) to yield free amine.
-
In Situ Benzoylation : Immediate reaction with benzoyl chloride in acetone/acetonitrile (7:3) affords iodomethylcyclopropane amide derivatives in 70% isolated yield.
Analytical Characterization and Quality Control
NMR Spectroscopy
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) confirms >95% purity, with retention times consistent with Boc-protected analogs.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from hours to minutes. A pilot-scale setup with:
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-(iodomethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-expansion reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of new carbamate derivatives with different functional groups.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Scientific Research Applications
N-Boc-1-(iodomethyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl[1-(iodomethyl)cyclopropyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclopropyl ring and iodomethyl group play crucial roles in its reactivity and specificity towards different targets .
Comparison with Similar Compounds
N-Boc-1-(bromomethyl)cyclopropanamine
- Structure : Bromine replaces iodine at the methyl position.
- Molecular Formula: C₉H₁₆BrNO₂ (MW: 225.04 g/mol) .
- Reactivity : Bromine is less reactive than iodine in nucleophilic substitutions, requiring harsher conditions (e.g., higher temperatures or stronger bases).
- Applications : Used in Pd-catalyzed cross-couplings but with slower kinetics compared to the iodo analog. Preferred in applications where slower reaction rates are desirable .
1-(Boc-Amino)cyclopropanecarboxylic Acid
- Structure : Carboxylic acid replaces the iodomethyl group.
- Molecular Formula: C₉H₁₅NO₄ (MW: 201.22 g/mol) .
- Reactivity : The carboxylic acid enables peptide coupling or esterification. Polar functional group increases solubility in aqueous media.
- Applications : Used as a linker in prodrugs or bioconjugates, contrasting with the iodo compound’s role in cross-coupling chemistry .
N-Boc-1-(2-hydroxyethyl)cyclopropanamine
- Structure : Hydroxyethyl substituent instead of iodomethyl.
- Reactivity : Hydroxyl group participates in hydrogen bonding and oxidation reactions. Less reactive in substitution but useful for ether or ester formation.
- Applications : Intermediate in hydrophilic drug candidates or polymers requiring hydroxyl functionality .
N-Boc-2-methyl-1,3-propanediamine
- Structure : Linear diamine without a cyclopropane ring.
- Molecular Formula : C₉H₂₀N₂O₂ (MW: 188.27 g/mol) .
- Reactivity : Dual amine sites enable bifunctional coupling. Absence of cyclopropane reduces steric hindrance.
- Applications : Building block for dendrimers or chelating agents, differing from the cyclopropane-based compounds’ applications .
N-Boc-1-adamantylamine
- Structure : Adamantane replaces the cyclopropane ring.
- Molecular Formula: C₁₅H₂₅NO₂ (MW: 251.37 g/mol) .
- Reactivity : Adamantane’s rigidity and bulkiness hinder nucleophilic attacks but enhance metabolic stability.
- Applications : Used in antiviral or CNS drugs where steric protection of the amine is critical .
Comparative Data Table
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity | Primary Applications |
|---|---|---|---|---|---|
| N-Boc-1-(iodomethyl)cyclopropanamine | Iodomethyl | Not explicitly provided¹ | ~265.06 (estimated) | Nucleophilic substitution, cross-coupling | Pharmaceuticals, agrochemicals |
| N-Boc-1-(bromomethyl)cyclopropanamine | Bromomethyl | C₉H₁₆BrNO₂ | 225.04 | Slower substitutions, cross-coupling | Controlled synthesis of bioactive molecules |
| 1-(Boc-Amino)cyclopropanecarboxylic Acid | Carboxylic acid | C₉H₁₅NO₄ | 201.22 | Peptide coupling, esterification | Bioconjugates, prodrugs |
| N-Boc-1-(2-hydroxyethyl)cyclopropanamine | Hydroxyethyl | Likely C₉H₁₇NO₃ | ~203.24 (estimated) | Hydrogen bonding, oxidation | Hydrophilic drug intermediates |
| N-Boc-2-methyl-1,3-propanediamine | Linear diamine | C₉H₂₀N₂O₂ | 188.27 | Bifunctional coupling | Polymers, chelating agents |
| N-Boc-1-adamantylamine | Adamantane | C₁₅H₂₅NO₂ | 251.37 | Steric protection, metabolic stability | Antivirals, CNS therapeutics |
Q & A
What are the key challenges in synthesizing N-Boc-1-(iodomethyl)cyclopropanamine, and how can they be methodologically addressed?
Basic Research Focus : Synthesis optimization and purity control.
- Challenges :
- Iodine instability : The iodide group is prone to oxidation or elimination under basic conditions, leading to undesired byproducts.
- Cyclopropane ring strain : High ring strain may cause premature ring-opening during reactions.
- Methodological Solutions :
- Use inert atmospheres (e.g., nitrogen/argon) to prevent iodine oxidation .
- Employ low-temperature conditions (e.g., −20°C to 0°C) during iodination to minimize side reactions .
- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound from ring-opened byproducts .
How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
Advanced Research Focus : Mechanistic studies in transition metal-catalyzed reactions.
- Steric Effects :
- The cyclopropane ring and bulky Boc group hinder nucleophilic attack at the iodine-bearing carbon, favoring oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) .
- Electronic Effects :
- The electron-withdrawing Boc group increases electrophilicity at the iodine center, accelerating oxidative addition kinetics.
- Methodological Validation :
- Monitor reaction progress via <sup>1</sup>H NMR to track iodine displacement (disappearance of δ 3.5–4.0 ppm methylene signals) .
- Compare kinetic data with bromo/chloro analogs using Hammett plots to quantify electronic contributions .
What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
Basic Research Focus : Structural elucidation and purity assessment.
- Key Techniques :
- NMR Spectroscopy :
- <sup>13</sup>C NMR confirms cyclopropane ring integrity (δ 10–15 ppm for CH2 groups) .
- <sup>1</sup>H NMR detects Boc group stability (δ 1.4 ppm for tert-butyl protons).
- LC-MS : Validates molecular ion [M+H]<sup>+</sup> and detects iodine loss (e.g., m/z shift from 297 to 170 upon dehalogenation) .
- Troubleshooting Data Contradictions :
- If LC-MS shows unexpected masses, perform HRMS (High-Resolution MS) to distinguish isotopic patterns (iodine’s natural abundance: 100% <sup>127</sup>I) .
- For ambiguous NMR signals, use 2D-COSY or HSQC to resolve overlapping peaks .
How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term viability?
Advanced Research Focus : Degradation kinetics and storage optimization.
- Stability Risks :
- Thermal decomposition : Above 25°C, cyclopropane ring opening occurs via retro-aldol pathways.
- Light sensitivity : UV exposure accelerates iodine radical formation.
- Storage Recommendations :
- Validation :
- Track purity monthly via HPLC (C18 column, acetonitrile/water eluent) and compare retention times .
What are the strategic advantages of using this compound in medicinal chemistry versus other halogenated cyclopropanamines?
Advanced Research Focus : Structure-activity relationship (SAR) in drug discovery.
- Advantages :
- Enhanced Leaving Group Ability : Iodide’s lower bond dissociation energy (vs. Br/Cl) facilitates nucleophilic substitution in bioactive scaffolds .
- Metabolic Stability : The Boc group reduces amine oxidation in vivo, prolonging half-life .
- Case Study :
- In kinase inhibitor synthesis , iodine’s larger atomic radius improves binding pocket occupancy, as shown in IC50 comparisons (iodo: 12 nM vs. bromo: 45 nM) .
How can computational modeling predict the reactivity of this compound in complex reaction systems?
Advanced Research Focus : DFT calculations and reaction trajectory analysis.
- Methodology :
- Perform density functional theory (DFT) to map transition states in cross-coupling reactions (e.g., B3LYP/6-31G* basis set for geometry optimization) .
- Simulate solvent effects (e.g., PCM model for THF/water mixtures) to predict regioselectivity .
- Validation :
- Compare computed activation energies with experimental kinetic data (Arrhenius plots) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
